molecular formula C9H17NO2 B12941621 Methyl 3-(aminomethyl)cyclohexane-1-carboxylate

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate

Cat. No.: B12941621
M. Wt: 171.24 g/mol
InChI Key: MWAJXAZHGGMLIP-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane, featuring an aminomethyl group and a carboxylate ester group. This compound is used primarily in research settings and has applications in various fields including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)cyclohexane-1-carboxylate typically involves the esterification of 3-(aminomethyl)cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. The use of biocatalysts, such as bacterial carboxylesterases, has been explored to achieve enantioselective synthesis, which is crucial for producing optically active forms of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in research and industrial applications .

Biological Activity

Methyl 3-(aminomethyl)cyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

This compound is an analog of aminomethyl-cyclohexane carboxylic acid derivatives, which are known for their diverse pharmacological profiles. The synthesis typically involves the reaction of cyclohexanone derivatives with amines and subsequent esterification processes. This compound is structurally characterized by the presence of a carboxylate group and an amine side chain, which contribute to its biological activity.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its roles as an enzyme inhibitor and potential therapeutic agent.

Antifibrinolytic Activity

One of the notable biological activities of related compounds, such as aminomethyl-cyclohexane-4-carboxylic acid (AMCHA), is their potent inhibitory effect on the fibrinolytic system. Research indicates that AMCHA exhibits significant inhibitory effects on plasminogen activation, making it a valuable compound in managing conditions associated with excessive fibrinolysis. Studies have shown that AMCHA's efficacy surpasses that of epsilon-aminocaproic acid (EACA) in both in vitro and in vivo settings .

CompoundInhibition Potency (IC50)Reference
This compoundTBDTBD
AMCHA0.5 mM
EACA1 mM

Antimicrobial Activity

In addition to its antifibrinolytic properties, this compound and its derivatives have been evaluated for antimicrobial activity. Preliminary studies suggest that compounds within this class may exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism may involve interference with bacterial cell wall synthesis or function .

Case Study 1: Inhibition of Plasmin System

A study conducted by researchers demonstrated that this compound effectively inhibited the plasmin system in rabbit models. The compound was administered intravenously, showing a marked reduction in fibrinolytic activity compared to control groups treated with EACA .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against clinically relevant strains. The compound displayed minimum inhibitory concentrations (MICs) that suggest potential for development as an antibacterial agent. Specific MIC values were reported at concentrations ranging from 50 to 200 µg/mL depending on the bacterial strain tested .

Future Directions

The ongoing research into this compound suggests promising avenues for therapeutic applications, particularly in anticoagulation therapy and antimicrobial treatments. Further studies are needed to elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety profile in clinical settings.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 3-(aminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-6,10H2,1H3

InChI Key

MWAJXAZHGGMLIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(C1)CN

Origin of Product

United States

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